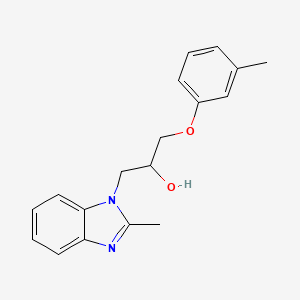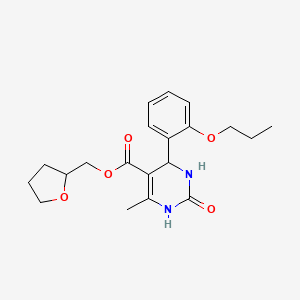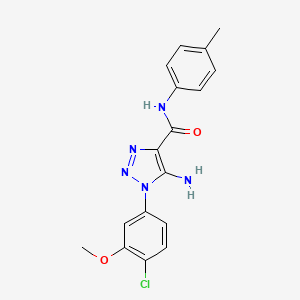
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol, commonly known as MBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBC is a white crystalline powder that is soluble in water and organic solvents. It is synthesized through a multi-step process, which involves the reaction of 2-methylbenzimidazole with 3-methylphenol and subsequent alkylation with 2-chloro-1-propanol.
Mechanism of Action
The mechanism of action of MBC is not fully understood. However, it has been shown to interact with various cellular targets, including microtubules, tubulin, and DNA. MBC has been shown to inhibit microtubule polymerization, which is essential for cell division and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells. MBC has also been shown to inhibit the replication of viruses by targeting viral DNA polymerase.
Biochemical and Physiological Effects
MBC has been shown to have various biochemical and physiological effects, depending on the target organism. In cancer cells, MBC has been shown to induce cell cycle arrest and apoptosis. In plants, MBC has been shown to inhibit fungal growth and induce plant growth regulation. In viruses, MBC has been shown to inhibit viral replication.
Advantages and Limitations for Lab Experiments
MBC has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and ease of synthesis. However, MBC also has some limitations, including its limited solubility in water and organic solvents, which can affect its bioavailability and effectiveness.
Future Directions
There are several future directions for the study of MBC, including the development of more efficient synthesis methods, the investigation of its potential use as a drug delivery system, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of MBC and its potential applications in various fields.
Synthesis Methods
MBC is synthesized through a multi-step process, which involves the reaction of 2-methylbenzimidazole with 3-methylphenol in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then alkylated with 2-chloro-1-propanol in the presence of a strong base such as sodium hydride. The final product is obtained through purification by recrystallization.
Scientific Research Applications
MBC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MBC has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other biologically active compounds.
In agriculture, MBC has been studied for its potential use as a fungicide and herbicide. It has been shown to have a broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses. MBC has also been studied for its potential use as a growth regulator for crops.
In material science, MBC has been studied for its potential use as a polymer additive and as a precursor for the synthesis of other functional materials.
properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-5-7-16(10-13)22-12-15(21)11-20-14(2)19-17-8-3-4-9-18(17)20/h3-10,15,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSWLPWFQMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)